Lithiumcarboate

Overview

Description

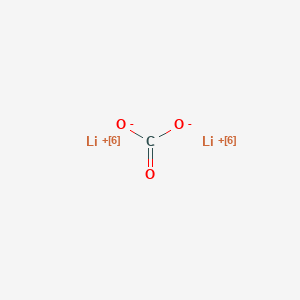

Lithium carbonate is an inorganic compound, the lithium salt of carbonic acid with the formula Li2CO3 . This white salt is widely used in processing metal oxides . It is on the World Health Organization’s List of Essential Medicines for its efficacy in the treatment of mood disorders such as bipolar disorder .

Synthesis Analysis

Lithium carbonate can be prepared by ion-exchange purification of a LiHCO3 solution on an imino carboxylic sorbent, followed by thermal decomposition of the purified solution at the boiling point . Another method involves a carbonation process using carbon dioxide gas (CO2) from waste acidic sludge based on sulfuric acid (H2SO4) containing around 2 wt.% lithium content .Molecular Structure Analysis

Lithium carbonate is a white, crystalline salt that only exists in the anhydrous form . The salt is soluble in water, but poorly, and it is insoluble in alcohols and acetone . The solubility of lithium carbonate in water decreases with increasing temperature, which is unusual for a salt .Chemical Reactions Analysis

The decomposition of lithium carbonate can be divided into two steps and the mass loss under different atmospheric conditions is different . The decomposition of lithium carbonate is a complex process, including multiple reactions such as melting of lithium carbonate, dissolution of Li2O and CO2 in Li2CO3, and adsorption of CO2 in Li2O .Physical And Chemical Properties Analysis

Lithium carbonate is a water-insoluble lithium source that can easily be converted to other lithium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .Scientific Research Applications

Hematological Uses

Lithium carbonate has been investigated for its hematological effects, such as increasing neutrophilia and circulating CD34+ cells of marrow origin. It has been suggested for potential therapeutic uses in neutropenia and as an aid in bone marrow transplantation for hematopoietic stem cell mobilization (Focosi et al., 2008).

Treatment of Syndrome of Inappropriate Secretion of Antidiuretic Hormone

Lithium carbonate, an inhibitor of antidiuretic hormone action, has been used to treat a patient with the syndrome of inappropriate secretion of antidiuretic hormone, showing a prompt water diuresis and correction of hyponatremia (White & Fetner, 1975).

Cognitive Impairment and Alzheimer's Disease

Lithium treatment has been associated with attenuation of cognitive and functional decline in amnestic mild cognitive impairment (MCI), a condition with high risk for Alzheimer's disease. It also modifies Alzheimer's disease-related biomarkers (Forlenza et al., 2019).

Neuroprotection and Neurotrophic Effects

Lithium has been shown to have neuroprotective and neurotrophic effects in mouse brain studies, suggesting potential therapeutic mechanisms at the cellular level (Nciri Riadh et al., 2011).

Applications in Battery Technology

Lithium carbonate has been utilized in developing advanced battery technologies. For instance, its use in lithium metal batteries to form a stable solid electrolyte interphase layer, enhancing the battery's lifespan and safety (Zhang et al., 2017).

Bioactive Ceramics in Tissue Engineering

Lithium-doped bioactive ceramics are being explored for their potential in tissue engineering and regenerative medicine due to their immunomodulation properties and potential for bone, tooth, cartilage, nerve regeneration, and wound healing (Farmani et al., 2022).

Lithium in Neural Development

Research on lithium carbonate exposure during pregnancy suggests its role in neural tube defects, providing insights into its impact on embryonic neural development (Li et al., 2020).

Mechanism of Action

Target of Action

Lithium carbonate primarily targets inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3 (GSK-3) . These targets play a crucial role in various biochemical pathways, including the inositol signaling pathway and the Wnt signaling pathway .

Mode of Action

The exact mechanism of action of lithium carbonate is still unknown . It is suggested that lithium carbonate behaves as an uncompetitive inhibitor of inositol monophosphatase . This inhibition is inversely proportional to the degree of stimulus . Lithium’s therapeutic action may also be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Biochemical Pathways

Lithium carbonate affects several biochemical pathways. It is known to inhibit the enzyme glycogen synthase kinase 3 (GSK-3), which plays a key role in the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell fate determination, cell migration, and stem cell renewal . Lithium carbonate also affects the inositol signaling pathway by inhibiting inositol monophosphatase and inositol polyphosphatase .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . After oral administration of a single immediate-release dose of lithium carbonate, the maximum concentration (Tmax) is observed at approximately 2-6 hours . The serum half-life of lithium is approximately 24 hours in young healthy subjects .

Result of Action

The molecular and cellular effects of lithium carbonate’s action are diverse. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its therapeutic action in the treatment of bipolar disorder and its potential use in neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of lithium carbonate can be influenced by various environmental factors. For instance, renal function and urinary pH are important indices in lithium treatment, so the serum concentration of lithium may be predicted based on the renal function and urinary pH . Furthermore, the increasing widespread use of lithium in batteries and electronic devices has made it an important environmental pollutant . The environmental impact of lithium mining, for example, can lead to greenhouse gas emissions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

lithium-6(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Li/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i;2*1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZVUEUWXADBQD-OUDCDBHYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[6Li+].[6Li+].C(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CLi2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746547 | |

| Record name | Bis(~6~Li)lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25890-20-4 | |

| Record name | Bis(~6~Li)lithium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium-6Li2 carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one](/img/structure/B1513412.png)

![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)